molecular formula C21H26N6O5 B10950582 N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10950582
M. Wt: 442.5 g/mol
InChI Key: FEYVDIOIEPQDAW-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, nitro, and amide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

    Introduction of the dimethyl groups: The pyrazole ring is further alkylated using methyl iodide in the presence of a strong base such as potassium carbonate to introduce the dimethyl groups at the 3 and 5 positions.

    Attachment of the nitro group: The nitro group is introduced via nitration of the pyrazole ring using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the amide linkage: The final step involves the coupling of the nitro-substituted pyrazole with 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoyl chloride in the presence of a base such as triethylamine to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino-substituted pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-amino-1H-pyrazol-1-yl)propanamide
  • **N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-chloro-1H-pyrazol-1-yl)propanamide
  • **N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-methyl-1H-pyrazol-1-yl)propanamide

Uniqueness

N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C21H26N6O5

Molecular Weight

442.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-methyl-2-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C21H26N6O5/c1-13-19(23-20(28)21(3,4)26-12-16(10-22-26)27(29)30)14(2)25(24-13)11-15-7-8-17(31-5)18(9-15)32-6/h7-10,12H,11H2,1-6H3,(H,23,28)

InChI Key

FEYVDIOIEPQDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)NC(=O)C(C)(C)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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